molecular formula C14H13NO5S2 B5954884 2-[(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B5954884
M. Wt: 339.4 g/mol
InChI Key: IFMSBPWWOCCGCB-UXBLZVDNSA-N
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Description

2-[(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and an acetic acid moiety

Chemical Reactions Analysis

2-[(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

    Addition: The thiazolidine ring can participate in addition reactions, particularly with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

2-[(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain bacterial enzymes, such as the MurB protein in Staphylococcus aureus . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

2-[(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can be compared to other thiazolidinone derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

2-[(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-2-20-9-5-3-4-8(12(9)18)6-10-13(19)15(7-11(16)17)14(21)22-10/h3-6,18H,2,7H2,1H3,(H,16,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMSBPWWOCCGCB-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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